molecular formula C21H14BrFN6OS B2611229 N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207033-53-1

N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Número de catálogo: B2611229
Número CAS: 1207033-53-1
Peso molecular: 497.35
Clave InChI: UJUQYIFDZMTFGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a novel synthetic compound designed for advanced pharmacological and biochemical research. Its complex structure, featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, is of significant interest as a purine analog. Such analogs are known to function as antimetabolites in biochemical pathways, making them valuable tools for investigating enzyme inhibition and modulating nucleotide-based processes . Compounds within this structural class are frequently explored for a diverse range of bioactivities, which may include antitrypanosomal, antimicrobial, and anticancer properties, positioning them as critical candidates in early-stage drug discovery efforts . The presence of the thioacetamide bridge and specific halogenated aryl substitutions is intended to optimize interactions with biological targets, potentially influencing the compound's binding affinity and selectivity. This product is provided for research purposes in chemical biology, medicinal chemistry, and invitro assay development. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local and international regulations.

Propiedades

Número CAS

1207033-53-1

Fórmula molecular

C21H14BrFN6OS

Peso molecular

497.35

Nombre IUPAC

N-(4-bromo-2-fluorophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H14BrFN6OS/c22-14-6-7-16(15(23)10-14)24-19(30)12-31-21-26-25-20-18-11-17(13-4-2-1-3-5-13)27-29(18)9-8-28(20)21/h1-11H,12H2,(H,24,30)

Clave InChI

UJUQYIFDZMTFGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5)Br)F)C3=C2

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound with a unique structural arrangement that suggests significant biological activity. This compound is characterized by its pyrazolo[1,5-a][1,2,4]triazolo core and various substituents that enhance its potential therapeutic applications.

The molecular formula of the compound is C20H14BrFN4O2C_{20}H_{14}BrFN_{4}O_{2}, with a molecular weight of 441.26 g/mol. The presence of bromine and fluorine atoms on the phenyl ring plays a crucial role in its reactivity and biological interactions. The acetamide group facilitates nucleophilic substitution reactions, while the carbonyl group can engage in condensation reactions, enhancing its pharmacological profile.

Anticancer Properties

Research indicates that compounds containing pyrazolo[1,5-a]pyrazin structures exhibit anticancer properties. Specifically, derivatives of this compound have shown potential as inhibitors of key kinases involved in cancer signaling pathways. The unique combination of substituents may enhance binding affinity to target proteins.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureNotable Features
7-(3-Aminophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidineStructureAnticancer activity; selective kinase inhibition
6-Bromo-N-(3-pyridinyl)-2-pyrazinoylacetamideStructureExhibits antimicrobial properties
5-Fluoro-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidineStructurePotential use in neurological disorders

The mechanism by which N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide exerts its biological effects is still under investigation. Studies suggest that it may interact with specific proteins involved in cellular signaling pathways critical for cancer progression. Molecular docking studies can provide insights into its binding affinities and interactions with target proteins.

Case Studies

In vitro studies have demonstrated the cytotoxic effects of related pyrazolo compounds against various human cancer cell lines. For instance, compounds similar to N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide were tested against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines. Results indicated varying degrees of cytotoxicity and inhibition of protein kinases CDK2/cyclin E and Abl .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step synthetic pathways that can be optimized using microwave-assisted techniques to improve yields and reduce reaction times. Such advancements are crucial for developing derivatives with enhanced biological activities .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and NMR Analysis

Evidence from NMR studies (Table 2, Figure 6 in ) highlights that compounds with analogous triazolo-pyrazine cores exhibit near-identical chemical shifts in most proton environments except for regions influenced by substituents. For example:

  • Region A (positions 39–44) and Region B (positions 29–36) show distinct shifts in compounds 1 and 7 compared to Rapa, directly correlating with substituent placement .
  • The target compound’s 4-bromo-2-fluorophenyl group likely induces similar region-specific shifts, altering electronic environments and steric interactions compared to non-halogenated analogs.
Table 1: Key NMR Comparison of Triazolo-Pyrazine Derivatives
Compound Region A Shifts (ppm) Region B Shifts (ppm) Substituent Influence
Rapa (Reference) 6.8–7.2 2.5–3.0 Baseline
Compound 1 7.0–7.5 2.8–3.3 Electron-withdrawing
Compound 7 7.2–7.7 3.0–3.5 Steric hindrance
Target Compound* ~7.3–7.8 (predicted) ~3.1–3.6 (predicted) Bromo/fluoro effects

*Predicted based on halogen substituent electronegativity and steric bulk .

Q & A

Q. What methods clarify discrepancies in cytotoxicity between 2D vs. 3D cell models?

  • Methodological Answer :
  • 3D Spheroid Penetration : Confocal imaging with fluorescently labeled compound to assess diffusion barriers .
  • Hypoxia Mimetics : Test under 1% O₂ to replicate tumor microenvironment effects on IC₅₀ .
  • Stromal Co-Cultures : Include fibroblasts/immune cells to model cell-cell interaction-mediated resistance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.